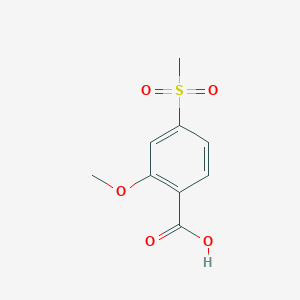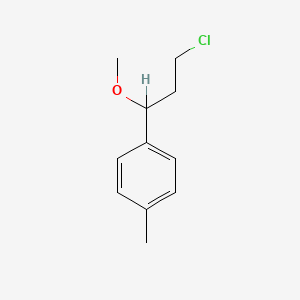![molecular formula C21H17F3O B8806574 2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol](/img/structure/B8806574.png)
2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol
描述
2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol is a fluorinated organic compound belonging to the terphenyl family. This compound is characterized by the presence of three fluorine atoms and a propyl group attached to the terphenyl core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient production.
化学反应分析
Types of Reactions
2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atoms or the hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce de-fluorinated or de-hydroxylated compounds.
科学研究应用
2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism of action of 2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
- 2’,3,4,5-tetrafluoro-4’‘-propyl-[1,1’:4’,1’'-terphenyl]
- 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-terphenyl]
Uniqueness
Compared to similar compounds, 2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol stands out due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
属性
分子式 |
C21H17F3O |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol |
InChI |
InChI=1S/C21H17F3O/c1-2-3-13-4-6-14(7-5-13)15-8-9-17(18(22)10-15)16-11-19(23)21(25)20(24)12-16/h4-12,25H,2-3H2,1H3 |
InChI 键 |
IOCVTIALUVYGJF-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)O)F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
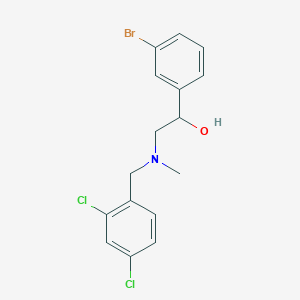

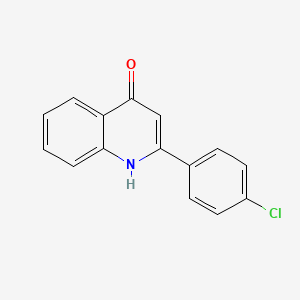
![(S)-methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B8806524.png)
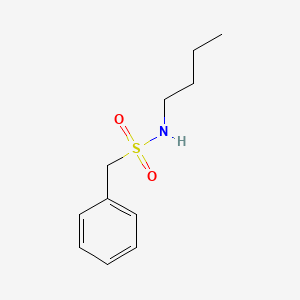
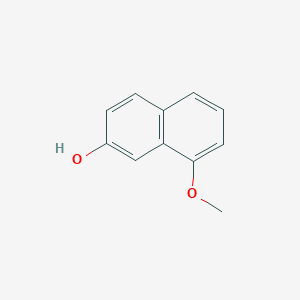
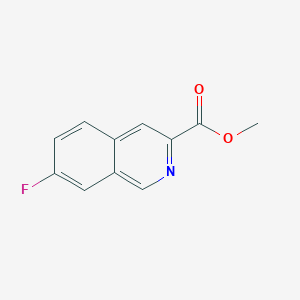
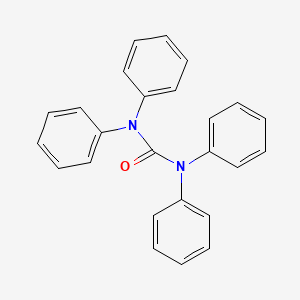
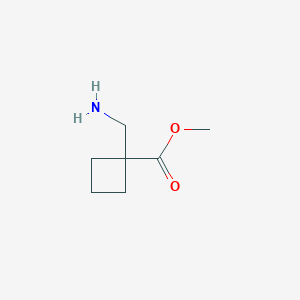
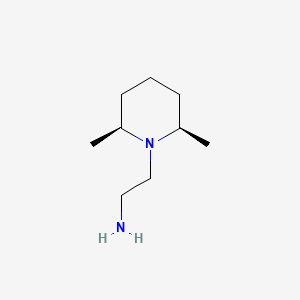
![3-[2-(Methylsulfanyl)ethyl]piperazin-2-one](/img/structure/B8806573.png)
![1-[(2'-Acetoxyethoxy)methyl]-5-fluorouracil](/img/structure/B8806575.png)
